molecular formula C13H19NO3 B14699250 2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-08-6

2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol

Cat. No.: B14699250
CAS No.: 25458-08-6
M. Wt: 237.29 g/mol
InChI Key: AUJYUXZAGPEFMQ-UHFFFAOYSA-N
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Description

2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-amino-2-methyl-1-propanol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropanone.

    Reduction: Formation of 2-{[(e)-(2,4-Dimethoxyphenyl)methyl]amino}-2-methylpropan-1-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(e)-(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol
  • 2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-ethylpropan-1-ol

Uniqueness

2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

25458-08-6

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol

InChI

InChI=1S/C13H19NO3/c1-13(2,9-15)14-8-10-5-6-11(16-3)7-12(10)17-4/h5-8,15H,9H2,1-4H3

InChI Key

AUJYUXZAGPEFMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N=CC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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